Phomopsidin
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Overview
Description
Phomopsidin is a naturally occurring compound isolated from the marine-derived fungus Phomopsis species. It is known for its potent antimitotic activity, which makes it a valuable compound in the field of medicinal chemistry. This compound inhibits microtubule assembly, a critical process in cell division, making it a potential candidate for anticancer drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first total synthesis of (+)-phomopsidin was achieved through a diastereoselective transannular Diels-Alder reaction. This method involves the formation of a cis-decalin core, which is a key structural feature of phomopsidin . The synthesis begins with the preparation of a suitable diene and dienophile, followed by the Diels-Alder cycloaddition under high-pressure conditions to form the desired cis-decalin structure .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from the marine-derived fungus Phomopsis species. Further research and development are needed to establish scalable industrial production methods.
Chemical Reactions Analysis
Types of Reactions
Phomopsidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activities .
Scientific Research Applications
Phomopsidin has several scientific research applications, including:
Chemistry: this compound serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Its ability to inhibit microtubule assembly makes it a valuable tool for studying cell division and cytoskeletal dynamics.
Industry: While not yet widely used in industry, this compound’s unique properties could lead to future applications in biotechnology and pharmaceuticals.
Mechanism of Action
Phomopsidin exerts its effects by inhibiting microtubule assembly, a critical process in cell division. It binds to tubulin, the protein subunit of microtubules, preventing their polymerization and leading to cell cycle arrest at the metaphase stage. This mechanism is similar to that of other well-known antimitotic agents such as colchicine and vinblastine .
Comparison with Similar Compounds
Phomopsidin is structurally similar to other polyketide compounds, such as:
Colchicine: Both this compound and colchicine inhibit microtubule assembly, but this compound has a unique cis-decalin core structure.
Rhizoxin: Similar in its antimitotic activity, rhizoxin also inhibits microtubule assembly but differs in its molecular structure.
This compound’s uniqueness lies in its specific structural features and its potent inhibition of microtubule assembly, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
(2E,4E)-5-[(1S,2R,4aS,5S,8S,8aS)-2-[(E)-but-2-en-2-yl]-5-hydroxy-3,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-5-13(2)20-15(4)12-17-18(22)11-10-14(3)21(17)16(20)8-6-7-9-19(23)24/h5-9,12,14,16-18,20-22H,10-11H2,1-4H3,(H,23,24)/b8-6+,9-7+,13-5+/t14-,16+,17-,18-,20+,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDPLJZJPQWOMQ-FDTXVGEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1C(C2C(CCC(C2C=C1C)O)C)C=CC=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/[C@H]1[C@H]([C@@H]2[C@H](CC[C@@H]([C@@H]2C=C1C)O)C)/C=C/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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